molecular formula C22H18N4O5S B2546248 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893949-01-4

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2546248
CAS RN: 893949-01-4
M. Wt: 450.47
InChI Key: NLPQRJGBWSSZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex acetamide compounds often involves multi-step reactions, starting with basic building blocks and progressing through various intermediates. For instance, the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with a 1,3,4-thiadiazole substituent begins with 2-chloronicotinonitrile and involves several steps, including the use of NMR, IR, and MS for structural confirmation . Similarly, the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives involves cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid, using DMF as a solvent and anhydrous zinc chloride as a catalyst in a microwave reactor .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of acetamide derivatives can be investigated both experimentally and theoretically. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, NMR spectroscopies, and DFT calculations. The geometrical parameters derived from these methods were found to be in agreement with the experimental XRD data .

Chemical Reactions Analysis

Acetamide compounds can participate in various chemical reactions, which are often key to their biological activities. The novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their derivatives have been evaluated for anti-inflammatory and antioxidant activities, indicating that these compounds can undergo reactions that scavenge free radicals and inhibit lipid peroxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized by their stability, which arises from hyper-conjugative interactions and charge delocalization, as analyzed by NBO analysis. The HOMO and LUMO analysis can determine the charge transfer within the molecule, and molecular electrostatic potential can be performed by the DFT method. Additionally, the first hyperpolarizability of these compounds can be calculated to assess their role in nonlinear optics. The crystal structure of these molecules often reveals strong intermolecular interactions, such as C-H⋯O and N-H⋯O hydrogen bonds .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds, including those with structural elements similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, have been synthesized and evaluated for their biological activities. For instance, indoline derivatives containing aryloxadiazole amine and benzothiazole acetamide motifs have been designed and synthesized, demonstrating significant anticonvulsant activities in various models. These findings suggest potential applications in neurological research and drug development (Nath et al., 2021).

Antimicrobial and Antioxidant Activities

Compounds structurally related to the one have been assessed for their antimicrobial and antioxidant activities. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity, indicating their potential use in oxidative stress-related research and therapeutic applications (Chkirate et al., 2019).

Anti-inflammatory Applications

Research on thiazolidinone derivatives, which share some structural similarities with the compound , revealed promising anti-inflammatory activities. These compounds were synthesized and evaluated in both in vitro and in vivo models, showing potential for the development of new anti-inflammatory agents (Nikalje et al., 2015).

Anticancer Potential

Indole derivatives incorporating a penta-heterocycles scaffold, similar in complexity to the compound of interest, have shown potent anticancer activity against specific cell lines, suggesting a potential research pathway in cancer therapeutics (Zhang et al., 2023).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-13-6-8-14(9-7-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPQRJGBWSSZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.